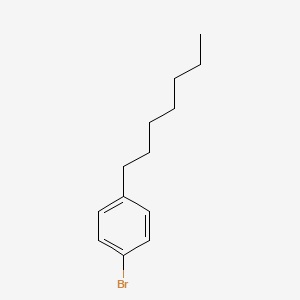

1-Bromo-4-heptylbenzene

Description

The exact mass of the compound 1-Bromo-4-heptylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-heptylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-heptylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-heptylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Br/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKMTIJHJWYYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379378 | |

| Record name | 1-Bromo-4-heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76287-49-5 | |

| Record name | 1-Bromo-4-heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76287-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-heptylbenzene (CAS: 76287-49-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-heptylbenzene, a versatile aromatic building block. The information compiled herein, including its physicochemical properties, synthesis, reactivity, and potential applications, is intended to support laboratory research and development endeavors.

Core Chemical Information

| Property | Value | Reference(s) |

| CAS Number | 76287-49-5 | N/A |

| Molecular Formula | C₁₃H₁₉Br | [1] |

| Molecular Weight | 255.19 g/mol | [1] |

| IUPAC Name | 1-Bromo-4-heptylbenzene | N/A |

| Synonyms | 4-Heptylbromobenzene, p-Heptylbromobenzene | [1] |

| Appearance | Clear, colorless to light yellow liquid | N/A |

| Purity | ≥96% (GC) | N/A |

Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 190 °C at 35 mmHg | N/A |

| Density | 1.15 g/cm³ | N/A |

| Refractive Index | 1.5170-1.5190 | N/A |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Bromo-4-heptylbenzene is classified with the following hazards:

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Precautionary Statements:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Synthesis Protocol

A plausible and commonly employed synthetic route to 1-Bromo-4-heptylbenzene involves a two-step process: Friedel-Crafts acylation of bromobenzene followed by a Clemmensen reduction of the resulting ketone.[2][3]

Step 1: Friedel-Crafts Acylation of Bromobenzene with Heptanoyl Chloride

This reaction introduces the seven-carbon acyl chain to the para position of the bromobenzene ring.[4][5]

Materials:

-

Bromobenzene

-

Heptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Sodium bicarbonate solution (5%)

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel.

-

Following the addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

After the complete addition of bromobenzene, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)heptan-1-one.

Step 2: Clemmensen Reduction of 1-(4-bromophenyl)heptan-1-one

This step reduces the ketone functional group to a methylene group, yielding the final product.[2][3]

Materials:

-

1-(4-bromophenyl)heptan-1-one

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 1-(4-bromophenyl)heptan-1-one (1.0 equivalent).

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford 1-Bromo-4-heptylbenzene.

Caption: Synthetic pathway for 1-Bromo-4-heptylbenzene.

Reactivity and Potential Applications

1-Bromo-4-heptylbenzene is a valuable intermediate in organic synthesis, primarily due to the reactivity of the aryl bromide moiety. It can readily participate in a variety of cross-coupling reactions, making it a key building block for more complex molecules.

Suzuki-Miyaura Coupling

Aryl bromides are excellent substrates for palladium-catalyzed Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds with boronic acids or their esters. This reaction is a cornerstone of modern organic synthesis, particularly in the preparation of biaryl compounds.

General Protocol:

-

In an inert atmosphere, a reaction vessel is charged with 1-Bromo-4-heptylbenzene (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

The mixture is heated, typically between 80-110 °C, until the starting materials are consumed (monitored by TLC or GC).

-

After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by separation, drying, and purification of the organic phase to yield the 4-heptylbiphenyl derivative.

Applications in Liquid Crystals and Organic Electronics

The long alkyl chain and the reactive bromide handle make 1-Bromo-4-heptylbenzene a suitable precursor for the synthesis of liquid crystalline materials.[1] The heptyl group can contribute to the desired mesomorphic properties, while the bromo-group allows for the construction of the rigid core of the liquid crystal molecule through cross-coupling reactions. Similarly, in the field of organic electronics, this compound can be used to synthesize conjugated molecules and polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][7]

Caption: Workflow for liquid crystal synthesis.

Role in Drug Development

Spectroscopic Data

Detailed spectroscopic data for 1-Bromo-4-heptylbenzene is not widely published. However, the expected spectral characteristics can be inferred from data for similar compounds like 1-bromo-4-ethylbenzene and 1-bromo-4-propylbenzene.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons as two doublets in the range of δ 7.0-7.5 ppm. The aliphatic protons of the heptyl chain will appear as a series of multiplets in the upfield region (δ 0.8-2.6 ppm), with the benzylic protons being the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the bromine atom being significantly shielded. The signals for the heptyl chain carbons will appear in the aliphatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a C-Br stretching vibration at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the heptyl chain.

References

- 1. chembk.com [chembk.com]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 6. researchgate.net [researchgate.net]

- 7. Organic Electronics | Purdue Polytechnic [polytechnic.purdue.edu]

- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 9. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

1-Bromo-4-heptylbenzene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4-heptylbenzene, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for this compound's characteristics and reactivity.

Core Physical and Chemical Properties

1-Bromo-4-heptylbenzene is a substituted aromatic compound with a heptyl chain and a bromine atom attached to a benzene ring. Its physical state at room temperature is a clear, colorless to yellow liquid.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉Br | [1] |

| Molecular Weight | 255.20 g/mol | [2] |

| CAS Number | 76287-49-5 | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 190 °C at 35 mmHg | ChemicalBook Data |

| Density | 1.15 g/cm³ | ChemicalBook Data |

| Refractive Index | 1.5145-1.5195 @ 20°C | [1] |

| Purity (Assay by GC) | ≥96.0% | [1] |

Solubility Profile

While quantitative solubility data is not extensively documented, based on its chemical structure (a nonpolar alkylbenzene with a polarizable bromine atom), 1-Bromo-4-heptylbenzene is expected to be soluble in a wide range of common organic solvents and insoluble in water.

| Solvent Class | Representative Solvents | Expected Solubility |

| Non-polar Aprotic | Hexane, Toluene, Diethyl ether | Soluble |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble |

| Aqueous | Water | Insoluble |

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for 1-Bromo-4-heptylbenzene is not widely available in public databases. The following predictions are based on the analysis of structurally similar compounds, such as 1-bromo-4-propylbenzene and 1-bromo-4-butylbenzene.[3][4]

-

¹H NMR (CDCl₃):

-

Aromatic Protons: Two doublets are expected in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The doublet closer to δ 7.4 ppm would correspond to the protons ortho to the bromine atom, while the doublet around δ 7.1 ppm would be for the protons ortho to the alkyl group.

-

Benzylic Protons: A triplet at approximately δ 2.6 ppm, corresponding to the -CH₂- group attached to the benzene ring.

-

Alkyl Chain Protons: A series of multiplets between δ 1.2-1.6 ppm for the internal methylene groups of the heptyl chain.

-

Terminal Methyl Protons: A triplet around δ 0.9 ppm for the terminal -CH₃ group.

-

-

¹³C NMR (CDCl₃):

-

Aromatic Carbons: Signals are expected in the region of δ 120-145 ppm. The carbon bearing the bromine atom would appear around δ 120 ppm, while the carbon attached to the heptyl group would be in the δ 140-145 ppm range. The other aromatic carbons would have signals between δ 128-132 ppm.

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-36 ppm).

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks in the 2850-2960 cm⁻¹ region.

-

C=C stretching (aromatic): Peaks around 1600 cm⁻¹ and 1480 cm⁻¹.

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z 254 and 256, with a characteristic 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation: A significant fragment would be expected from the loss of the hexyl radical, resulting in a benzylic carbocation at m/z 171/173. Further fragmentation of the alkyl chain would also be observed.

-

Chemical Reactivity and Synthetic Applications

1-Bromo-4-heptylbenzene is a versatile building block in organic synthesis, primarily due to the reactivity of the aryl bromide group. It can readily participate in a variety of cross-coupling reactions and the formation of organometallic reagents.

Key Reactions and Methodologies

1. Grignard Reagent Formation:

The bromine atom can be readily converted into a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.

-

Experimental Protocol (General):

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Magnesium turnings, anhydrous diethyl ether or THF, and 1-Bromo-4-heptylbenzene. A small crystal of iodine can be used as an initiator.

-

Procedure:

-

Place the magnesium turnings in the flask.

-

Add a small amount of a solution of 1-Bromo-4-heptylbenzene in the anhydrous solvent via the dropping funnel to initiate the reaction (indicated by bubbling and a cloudy appearance).

-

Once the reaction starts, add the remaining solution of 1-Bromo-4-heptylbenzene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture may be heated to ensure complete conversion. The resulting Grignard reagent, 4-heptylphenylmagnesium bromide, can then be used in subsequent reactions.

-

-

2. Palladium-Catalyzed Cross-Coupling Reactions:

1-Bromo-4-heptylbenzene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

-

Suzuki-Miyaura Coupling: For the formation of biaryl compounds.

-

Experimental Protocol (General):

-

Apparatus: A Schlenk flask or a round-bottom flask equipped with a reflux condenser, under an inert atmosphere.

-

Reagents: 1-Bromo-4-heptylbenzene, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Procedure:

-

Combine 1-Bromo-4-heptylbenzene, the boronic acid derivative, the base, and the palladium catalyst in the reaction flask.

-

Add the degassed solvent(s).

-

Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by TLC or GC.

-

Upon completion, perform an aqueous workup to remove inorganic salts and purify the product by column chromatography or recrystallization.

-

-

-

-

Heck Reaction: For the synthesis of substituted alkenes.[5][6][7][8][9]

-

Experimental Protocol (General):

-

Apparatus: Similar to the Suzuki coupling setup.

-

Reagents: 1-Bromo-4-heptylbenzene, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent (e.g., DMF or DMA).

-

Procedure:

-

Combine 1-Bromo-4-heptylbenzene, the palladium catalyst, and the ligand in the reaction flask.

-

Add the solvent, the alkene, and the base.

-

Heat the reaction mixture under an inert atmosphere, monitoring for completion.

-

After cooling, perform a workup and purify the product.

-

-

-

Safety Information

While a specific Safety Data Sheet (SDS) for 1-Bromo-4-heptylbenzene is not universally available, the hazards can be inferred from similar compounds. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Expected Hazards: [10][11][12][13]

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Harmful if swallowed.

Visualizations

References

- 1. 1-Bromo-4-n-heptylbenzene, 97%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR [m.chemicalbook.com]

- 4. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. odinity.com [odinity.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-heptylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1-Bromo-4-heptylbenzene. The document details experimental protocols for its synthesis via a two-step process involving Friedel-Crafts acylation and subsequent Wolff-Kishner reduction. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, are presented to aid in the identification and analysis of this compound. All quantitative data is summarized in structured tables for ease of reference. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

1-Bromo-4-heptylbenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a heptyl group at the para position. This structure imparts a combination of hydrophobicity from the long alkyl chain and reactivity associated with the aryl bromide moiety, making it a versatile intermediate in organic synthesis.

Chemical and Physical Properties

The key chemical and physical properties of 1-Bromo-4-heptylbenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₉Br | [1][2][3] |

| Molecular Weight | 255.20 g/mol | [2] |

| CAS Number | 76287-49-5 | [1][2][3] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 190 °C at 35 mmHg | |

| Density | 1.15 g/cm³ | |

| Refractive Index | 1.5170-1.5190 | |

| InChI Key | YHKMTIJHJWYYAG-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCC1=CC=C(Br)C=C1 | [1] |

Synthesis of 1-Bromo-4-heptylbenzene

The synthesis of 1-Bromo-4-heptylbenzene is typically achieved through a two-step process, which is outlined below. The first step involves the Friedel-Crafts acylation of bromobenzene with heptanoyl chloride to form the ketone intermediate, 1-(4-bromophenyl)heptan-1-one. The subsequent step is the reduction of the carbonyl group of this intermediate to a methylene group via a Wolff-Kishner reduction, yielding the final product.

Experimental Protocol: Step 1 - Friedel-Crafts Acylation of Bromobenzene

This procedure details the synthesis of the intermediate, 1-(4-bromophenyl)heptan-1-one.

Materials:

-

Bromobenzene

-

Heptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add bromobenzene (1.0 equivalent) to the stirred suspension.

-

Add heptanoyl chloride (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(4-bromophenyl)heptan-1-one.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Step 2 - Wolff-Kishner Reduction of 1-(4-bromophenyl)heptan-1-one

This procedure details the reduction of the ketone intermediate to the final product, 1-Bromo-4-heptylbenzene.

Materials:

-

1-(4-bromophenyl)heptan-1-one

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)heptan-1-one (1.0 equivalent), diethylene glycol, and an excess of hydrazine hydrate (3-4 equivalents).

-

Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.

-

Cool the reaction mixture and add potassium hydroxide pellets (4-5 equivalents).

-

Slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.

-

Maintain the temperature at 190-200 °C for 3-4 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and add deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1-Bromo-4-heptylbenzene can be purified by vacuum distillation.

Spectroscopic Characterization

The structural elucidation of 1-Bromo-4-heptylbenzene and its synthetic intermediate is confirmed through various spectroscopic techniques. The expected data is summarized below.

Spectroscopic Data of the Intermediate: 1-(4-bromophenyl)heptan-1-one

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 2H, Ar-H ortho to C=O), 7.60 (d, 2H, Ar-H ortho to Br), 2.95 (t, 2H, -CH₂-CO-), 1.70 (p, 2H, -CH₂-), 1.30 (m, 6H, -(CH₂)₃-), 0.90 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.0 (C=O), 136.5 (Ar-C), 131.9 (Ar-CH), 129.8 (Ar-CH), 128.5 (Ar-C-Br), 38.5 (-CH₂-CO-), 31.6, 29.0, 24.5, 22.5 (-CH₂- groups), 14.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3080 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1685 (C=O stretch), ~1585 (Ar C=C stretch), ~1070 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z (%): 268/270 ([M]⁺/[M+2]⁺, isotopic pattern for Br), 183/185 ([BrC₆H₄CO]⁺), 155/157 ([BrC₆H₄]⁺) |

Predicted Spectroscopic Data of 1-Bromo-4-heptylbenzene

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.38 (d, 2H, Ar-H ortho to Br), 7.05 (d, 2H, Ar-H ortho to heptyl), 2.55 (t, 2H, benzylic -CH₂-), 1.58 (p, 2H, -CH₂-), 1.30 (m, 8H, -(CH₂)₄-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 141.5 (Ar-C-heptyl), 131.5 (Ar-CH), 130.5 (Ar-CH), 120.0 (Ar-C-Br), 35.5 (benzylic -CH₂-), 31.8, 31.5, 29.2, 29.1, 22.6 (-CH₂- groups), 14.1 (-CH₃) |

| IR (neat, cm⁻¹) | ~3080 (Ar C-H stretch), ~2955-2850 (Aliphatic C-H stretch), ~1590, 1485 (Ar C=C stretch), ~1070 (C-Br stretch), ~810 (para-disubstituted C-H bend) |

| Mass Spectrometry (EI) | m/z (%): 254/256 ([M]⁺/[M+2]⁺, isotopic pattern for Br), 171 ([M-Br]⁺), 155/157 ([BrC₆H₄]⁺), 91 ([C₇H₇]⁺, tropylium ion from cleavage of heptyl chain) |

Safety and Handling

1-Bromo-4-heptylbenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of 1-Bromo-4-heptylbenzene, covering its molecular structure, physicochemical properties, a reliable two-step synthesis protocol, and its expected spectroscopic characteristics. The provided experimental procedures and data are intended to serve as a valuable resource for scientists and researchers, facilitating the synthesis and characterization of this compound for applications in drug discovery, materials science, and other areas of chemical research.

References

Technical Guide: Physicochemical Properties of 1-Bromo-4-heptylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 1-Bromo-4-heptylbenzene, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The fundamental physical properties of 1-Bromo-4-heptylbenzene are summarized in the table below for quick reference and comparison.

| Property | Value | Units | Notes |

| IUPAC Name | 1-bromo-4-heptylbenzene | - | [1] |

| CAS Number | 76287-49-5 | - | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₃H₁₉Br | - | [1][2][3][4][7] |

| Molecular Weight | 255.19 | g/mol | [3][7] |

| Boiling Point | 190 | °C | at 35 mmHg[3] |

| Density | 1.15 | g/cm³ | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of boiling point and density for liquid organic compounds such as 1-Bromo-4-heptylbenzene. These protocols are based on standard laboratory techniques.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method, often utilizing a Thiele tube or an aluminum block for uniform heating.[9]

Materials:

-

Fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)

-

Stand with clamp

-

Sample of 1-Bromo-4-heptylbenzene

Procedure:

-

A small amount (a few drops) of 1-Bromo-4-heptylbenzene is placed into a fusion tube.[9][10]

-

A capillary tube, which has been sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[9][10]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]

-

The entire assembly is placed in the heating apparatus.[9][10]

-

Heating is commenced slowly and steadily.[9]

-

As the temperature rises, air trapped in the capillary tube will slowly exit.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid has exceeded the external pressure.[9]

-

The heating is then stopped.

-

The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer or Volumetric Flask Method)

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[11] For liquids, this can be accurately determined using a pycnometer or a calibrated volumetric flask.

Materials:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance

-

Sample of 1-Bromo-4-heptylbenzene

-

Distilled water (for calibration)

-

Thermometer

Procedure:

-

An empty, clean, and dry pycnometer or volumetric flask is accurately weighed on an analytical balance (W1).[11]

-

The vessel is then filled to its calibrated mark with distilled water, and its weight is recorded (W2). The temperature of the water should be noted to find its precise density from reference tables.

-

The water is removed, and the vessel is thoroughly dried.

-

The vessel is then filled to the mark with 1-Bromo-4-heptylbenzene, and its weight is recorded again (W3).[11]

-

The mass of the water is calculated (W2 - W1), and the mass of the 1-Bromo-4-heptylbenzene is calculated (W3 - W1).

-

The volume of the vessel (V) is determined by dividing the mass of the water by the known density of water at the measured temperature.

-

The density of the 1-Bromo-4-heptylbenzene is then calculated by dividing its mass by the determined volume of the vessel (ρ = (W3 - W1) / V).

Logical Workflow Visualization

The following diagram illustrates the key decision points and steps in a generalized workflow for determining the boiling point of a liquid organic compound.

References

- 1. 1-Bromo-4-n-heptylbenzene, 97%, Thermo Scientific Chemicals 25 g | Contact Us [thermofisher.com]

- 2. fishersci.be [fishersci.be]

- 3. 1-Bromo-4-n-heptyl benzene, CasNo.76287-49-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. 1-Bromo-4-n-heptyl benzene | CymitQuimica [cymitquimica.com]

- 5. ikgchem.lookchem.com [ikgchem.lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1-BROMO-4-N-HEPTYLBENZENE | 76287-49-5 [chemicalbook.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

The Solubility Profile of 1-Bromo-4-heptylbenzene: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 1-Bromo-4-heptylbenzene in common organic solvents, providing essential data and methodologies for its application in research and drug development.

Introduction

1-Bromo-4-heptylbenzene is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom and a heptyl group. Its molecular formula is C13H19Br.[1][2] The presence of the long alkyl chain (heptyl group) and the halogenated benzene ring significantly influences its physical and chemical properties, most notably its solubility. This technical guide provides a comprehensive overview of the expected solubility of 1-Bromo-4-heptylbenzene in a range of organic solvents, alongside detailed experimental protocols for the precise determination of its solubility. This information is critical for scientists and professionals engaged in organic synthesis, purification processes, and formulation development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C13H19Br | [1][2] |

| Molecular Weight | 255.19 g/mol | [2] |

| Appearance | Clear, colorless to yellow liquid | [1][2] |

| Refractive Index | 1.5145-1.5195 @ 20°C | [1] |

| Boiling Point | 190 °C / 35mmHg | |

| Density | 1.15 g/cm³ |

Expected Solubility Profile

Based on the principle of "like dissolves like," the non-polar nature of the heptyl group and the benzene ring suggests that 1-Bromo-4-heptylbenzene will be readily soluble in non-polar organic solvents. The presence of the bromine atom introduces some polarity, which may allow for solubility in some polar aprotic solvents. It is expected to have very low solubility in highly polar protic solvents like water.

The following table summarizes the expected qualitative solubility of 1-Bromo-4-heptylbenzene in a variety of common organic solvents.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | High | The non-polar nature of these solvents effectively solvates the non-polar heptyl and phenyl components of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess sufficient polarity to interact with the polarizable bromine atom, while also being able to solvate the non-polar parts of the molecule. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen-bonding capability of these solvents is less effective at solvating the largely non-polar solute. |

| Highly Polar Protic | Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for the non-polar 1-Bromo-4-heptylbenzene. |

Experimental Protocol for Solubility Determination

A precise quantitative determination of solubility is essential for many applications. The following is a detailed methodology for a static equilibrium solubility experiment.

Objective: To quantitatively determine the solubility of 1-Bromo-4-heptylbenzene in a specific organic solvent at a controlled temperature.

Materials:

-

1-Bromo-4-heptylbenzene (high purity)

-

Selected organic solvent (analytical grade)

-

Small, sealable glass vials (e.g., 20 mL scintillation vials) with inert caps

-

Analytical balance (readable to ±0.1 mg)

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed collection vials

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1-Bromo-4-heptylbenzene to a pre-weighed vial containing a known volume or mass of the selected organic solvent. The excess solid ensures that equilibrium is reached from a state of saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the samples continuously using a vortex mixer or magnetic stirrer to facilitate the dissolution process.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute is constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Analyze the concentration of 1-Bromo-4-heptylbenzene in the filtrate using a calibrated analytical method such as GC or HPLC.

-

Alternatively, for a gravimetric determination, the solvent can be evaporated from the collection vial under a stream of inert gas or in a vacuum oven at a controlled temperature, and the mass of the remaining solute can be measured.

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100 g), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 1-Bromo-4-heptylbenzene.

Caption: A flowchart outlining the key steps in the assessment of a compound's solubility.

Safety and Handling

1-Bromo-4-heptylbenzene is a chemical that should be handled with appropriate safety precautions. It may cause skin and serious eye irritation, as well as respiratory irritation. Always work in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

References

Spectroscopic and Synthetic Profile of 1-(4-bromophenyl)heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-(4-bromophenyl)heptane (CAS No. 76287-49-5). Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure, alongside a detailed experimental protocol for its synthesis via a well-established chemical transformation. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Properties

-

IUPAC Name: 1-(4-bromophenyl)heptane

-

Molecular Formula: C₁₃H₁₉Br[1]

-

Molecular Weight: 255.20 g/mol [1]

-

CAS Number: 76287-49-5[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(4-bromophenyl)heptane. These predictions are based on established principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 2H | Ar-H (ortho to Br) |

| ~7.05 | d | 2H | Ar-H (ortho to heptyl) |

| ~2.55 | t | 2H | Ar-CH ₂- |

| ~1.60 | quint | 2H | Ar-CH₂-CH ₂- |

| ~1.30 | m | 8H | -(CH ₂)₄-CH₃ |

| ~0.88 | t | 3H | -CH₂-CH ₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~141.5 | Ar-C -CH₂ |

| ~131.5 | Ar-C H (ortho to Br) |

| ~130.0 | Ar-C H (ortho to heptyl) |

| ~120.0 | Ar-C -Br |

| ~35.5 | Ar-C H₂- |

| ~31.8 | Ar-CH₂-C H₂- |

| ~31.5 | -C H₂- |

| ~29.2 | -C H₂- |

| ~29.1 | -C H₂- |

| ~22.6 | -C H₂-CH₃ |

| ~14.1 | -CH₂-C H₃ |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 254/256 | Moderate | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 171/173 | High | [M - C₆H₁₃]⁺ (Benzylic cleavage) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [C₃H₇]⁺ (Propyl fragment) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2955-2850 | Strong | Aliphatic C-H stretch |

| 1590, 1485 | Medium-Strong | Aromatic C=C stretch |

| 1070 | Strong | C-Br stretch (Aromatic) |

| 820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Experimental Protocol: Synthesis of 1-(4-bromophenyl)heptane

A plausible and efficient method for the synthesis of 1-(4-bromophenyl)heptane is the Wolff-Kishner reduction of 1-(4-bromophenyl)heptan-1-one.[2][3][4][5][6]

Reaction Scheme

Materials and Methods

-

Reactants: 1-(4-bromophenyl)heptan-1-one, hydrazine hydrate (80% solution), potassium hydroxide (KOH), diethylene glycol.

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-bromophenyl)heptan-1-one (1.0 eq), diethylene glycol (as solvent), and potassium hydroxide (4.0 eq).

-

Stir the mixture and add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 180-200 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) to yield pure 1-(4-bromophenyl)heptane.

Workflow and Logic Diagrams

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like 1-(4-bromophenyl)heptane.

Spectroscopic Data Relationship Diagram

This diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the chemical structure of a molecule.

References

The Versatility of 4-Heptylbromobenzene: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Heptylbromobenzene is a versatile aromatic building block that serves as a key intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a heptyl chain and a reactive bromine atom on a benzene ring, makes it a valuable component in the development of liquid crystals, organic electronic materials, and as a substrate in fundamental carbon-carbon bond-forming reactions. This technical guide provides an in-depth review of the applications of 4-heptylbromobenzene, complete with experimental protocols, quantitative data, and visual representations of key processes.

Synthesis of 4-Heptylbromobenzene

The primary route for the synthesis of 4-heptylbromobenzene is through the electrophilic aromatic substitution of heptylbenzene. The bromination is typically carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3). This reaction selectively installs a bromine atom at the para position of the heptyl group due to steric hindrance and the directing effect of the alkyl group.

Experimental Protocol: Bromination of Heptylbenzene

-

Materials: Heptylbenzene, Bromine (Br₂), Iron(III) bromide (FeBr₃), Dichloromethane (CH₂Cl₂), Sodium bisulfite (NaHSO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptylbenzene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred mixture. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to remove excess bromine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-heptylbromobenzene.

-

Quantitative Data:

Applications in Cross-Coupling Reactions

4-Heptylbromobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: Synthesis of 4-Heptyl-4'-cyanobiphenyl

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds. 4-Heptylbromobenzene can be coupled with 4-cyanophenylboronic acid to synthesize 4-heptyl-4'-cyanobiphenyl, a molecule with potential applications in liquid crystal displays due to its elongated, rigid structure and polar nitrile group.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: 4-Heptylbromobenzene, 4-Cyanophenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a round-bottom flask, add 4-heptylbromobenzene, 4-cyanophenylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure 4-heptyl-4'-cyanobiphenyl.[1]

-

Quantitative Data for Suzuki-Miyaura Coupling:

| Reactants | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene & Phenylboronic acid | 2% Pd(OAc)₂ | 3.0 K₂CO₃ | Toluene/Water | 90 | 4-6 | >95 |

| 4-Heptylbromobenzene & 4-Cyanophenylboronic acid | (Typical) 1-5 | (Typical) 2-3 | Toluene/Water | 80-110 | 4-24 | (Est.) 80-95 |

Note: The first entry is a literature example for a similar reaction to provide a benchmark.[1] The second entry provides typical conditions and an estimated yield for the target reaction based on general Suzuki coupling knowledge.

DOT Script for Suzuki-Miyaura Catalytic Cycle:

Heck Reaction: Synthesis of 4-Heptylstilbene

The Heck reaction provides a method for the arylation of alkenes. 4-Heptylbromobenzene can react with styrene in the presence of a palladium catalyst and a base to form 4-heptylstilbene, a compound that can be a precursor for materials with interesting photophysical properties.

Experimental Protocol: Heck Reaction

-

Materials: 4-Heptylbromobenzene, Styrene, Palladium(II) acetate (Pd(OAc)₂), Tri-o-tolylphosphine (P(o-tol)₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a sealed tube, combine 4-heptylbromobenzene, styrene, palladium(II) acetate, and tri-o-tolylphosphine.

-

Add triethylamine and N,N-dimethylformamide.

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-heptylstilbene.

-

Quantitative Data for Heck Reaction:

| Reactants | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Bromobenzene & Styrene | 0.1 Pd(OAc)₂ | 1.5 K₂CO₃ | DMF/H₂O | 100 | 12 | 85 |

| 4-Heptylbromobenzene & Styrene | (Typical) 1-5 | (Typical) 1.5-2 | DMF | 100-140 | 12-48 | (Est.) 70-90 |

Note: The first entry is a literature example for a similar reaction to provide a benchmark.[2] The second entry provides typical conditions and an estimated yield for the target reaction based on general Heck reaction knowledge.

DOT Script for Heck Reaction Catalytic Cycle:

Applications in Materials Science

The 4-heptylphenyl moiety, derived from 4-heptylbromobenzene, is a common structural feature in materials designed for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The long alkyl chain provides solubility and influences the mesophase behavior in liquid crystals, while the aromatic core contributes to the electronic properties required for OLEDs.

Liquid Crystals

The incorporation of a 4-heptylphenyl group into a molecule can induce or modify its liquid crystalline properties. The flexible heptyl chain can disrupt crystal packing, lowering the melting point and promoting the formation of mesophases, such as the nematic phase, which is crucial for many LCD applications. By coupling 4-heptylbromobenzene with other aromatic units, a wide range of liquid crystalline materials can be synthesized.

General Synthetic Approach for Liquid Crystals:

The synthesis of liquid crystals often involves a modular approach where different structural units are connected via cross-coupling reactions. For instance, a central core unit can be functionalized with two molecules of 4-heptylbromobenzene through a double Suzuki-Miyaura or Sonogashira coupling to create a symmetrical liquid crystal molecule. The choice of the central core and linking groups allows for the fine-tuning of the material's mesomorphic and physical properties.

DOT Script for Liquid Crystal Synthesis Logic:

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, the 4-heptylphenyl group can be incorporated into host or emissive materials to improve their processability and film-forming properties. The alkyl chain can enhance solubility in organic solvents, which is advantageous for solution-based fabrication methods. Furthermore, the steric bulk of the heptyl group can help to prevent intermolecular aggregation, which often leads to quenching of luminescence and reduced device efficiency.

General Synthetic Approach for OLED Materials:

Similar to liquid crystals, OLED materials are often synthesized through cross-coupling reactions. 4-Heptylbromobenzene can be used to introduce the 4-heptylphenyl moiety onto a luminescent core. For example, a Suzuki-Miyaura coupling reaction between a boronic ester derivative of a fluorescent or phosphorescent core and 4-heptylbromobenzene can yield a material with improved solubility and solid-state emission properties.

DOT Script for OLED Material Synthesis Workflow:

Conclusion

4-Heptylbromobenzene is a valuable and versatile building block in modern organic synthesis and materials science. Its utility in fundamental cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allows for the construction of a wide range of complex organic molecules. Furthermore, the incorporation of the 4-heptylphenyl moiety into liquid crystals and OLED materials offers a powerful strategy for tuning their physical and electronic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and expand the applications of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of 1-Bromo-4-heptylbenzene

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1-Bromo-4-heptylbenzene, a key intermediate in organic synthesis. This document collates available physicochemical data and assesses its stability under various conditions, including thermal, oxidative, hydrolytic, and photolytic stress. Furthermore, it details the reactivity of 1-Bromo-4-heptylbenzene in several common and pivotal organic reactions, such as Grignard reagent formation, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. Detailed experimental protocols for both stability testing and key synthetic transformations are provided to aid researchers in their practical applications. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

1-Bromo-4-heptylbenzene is an aromatic compound featuring a bromine atom and a heptyl group attached to a benzene ring. This structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals, liquid crystals, and other functional materials. The presence of the aryl bromide moiety allows for a variety of cross-coupling reactions, while the long alkyl chain imparts specific solubility and electronic properties. A thorough understanding of its stability and reactivity is crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of 1-Bromo-4-heptylbenzene is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉Br | [1][2] |

| Molecular Weight | 255.20 g/mol | [1][2] |

| CAS Number | 76287-49-5 | [1] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Purity (GC) | ≥96.0% | [1] |

| Refractive Index (@ 20°C) | 1.5145-1.5195 | [1] |

| Boiling Point | 190 °C / 35 mmHg | |

| Density | 1.15 g/cm³ |

Chemical Stability

The stability of 1-Bromo-4-heptylbenzene under various environmental and experimental conditions is a critical factor in its storage and application. While specific quantitative stability data for this exact compound is limited, the following sections provide an overview based on the behavior of structurally related compounds.

Thermal Stability

Long-chain alkylbenzenes are generally stable at moderate temperatures. However, at elevated temperatures, thermal decomposition can occur, primarily through cleavage of the alkyl chain. Studies on the high-temperature oxidation of n-alkylbenzenes indicate that the removal of the alkyl side chain can proceed through hydrogen abstraction from the alkyl group, displacement of the alkyl group, or thermal cleavage of the side chain.

| Stability Type | Observation | Compound Class |

| Thermal | Decomposition at high temperatures, primarily involving the alkyl chain. | n-Alkylbenzenes |

Oxidative Stability

The heptyl side chain of 1-Bromo-4-heptylbenzene is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to the benzene ring). Strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions can oxidize the alkyl chain to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon.[3][4] The presence of a long alkyl chain can enhance low-temperature reactivity in oxidation processes.[5]

| Stability Type | Observation | Compound Class |

| Oxidative | The alkyl chain can be oxidized, especially at the benzylic position. | Alkylbenzenes[3][5] |

Hydrolytic Stability

Aryl bromides, such as 1-Bromo-4-heptylbenzene, are generally resistant to hydrolysis under neutral and acidic conditions. However, under strongly basic conditions and high temperatures, nucleophilic aromatic substitution of the bromine atom can occur. The rate of alkaline hydrolysis of p-substituted bromobenzenes is influenced by the nature of the substituent and the reaction medium.[6]

| Stability Type | Observation | Compound Class |

| Hydrolytic | Stable under neutral and acidic conditions; can undergo hydrolysis under strong base and heat. | p-Substituted Bromobenzenes[6] |

Photostability

Brominated aromatic hydrocarbons can undergo photodegradation upon exposure to UV radiation.[7] The primary degradation pathway often involves the reductive debromination of the molecule.[8] The presence of soil minerals can influence the rate of photodegradation.[8]

| Stability Type | Observation | Compound Class |

| Photolytic | Susceptible to degradation under UV light, often through debromination. | Brominated Aromatic Hydrocarbons[7][8] |

Chemical Reactivity

1-Bromo-4-heptylbenzene is a valuable synthetic intermediate due to the reactivity of the aryl bromide group, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation

Aryl bromides readily react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent.[9][10][11][12] This organometallic species is a powerful nucleophile and a strong base, making it a versatile tool in organic synthesis.

References

- 1. 1-Bromo-4-n-heptylbenzene, 97%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 2. 1-Bromo-4-heptylbenzene | C13H19Br | CID 2775100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistryguru.com.sg [chemistryguru.com.sg]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. adichemistry.com [adichemistry.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Bromo-4-heptylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] This powerful palladium-catalyzed cross-coupling reaction is extensively utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] These application notes provide a detailed protocol for the Suzuki coupling of 1-bromo-4-heptylbenzene, a versatile building block in the synthesis of liquid crystals, organic electronics, and pharmaceutical intermediates. The protocol is designed to be a reliable starting point for researchers, with key reaction parameters summarized for straightforward optimization.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1][3][4]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, which can be adapted for 1-bromo-4-heptylbenzene.

| Parameter | Typical Range | Specific Example | Notes |

| Aryl Bromide | 1.0 equivalent | 1-Bromo-4-heptylbenzene (1.0 equiv.) | The purity of the aryl bromide is crucial for high yields. |

| Boronic Acid | 1.1 - 1.5 equivalents | Phenylboronic acid (1.2 equiv.) | The choice of boronic acid will determine the coupled product. |

| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄ (3 mol%) | Other common catalysts include Pd(OAc)₂ and PdCl₂(dppf). |

| Ligand | 2 - 10 mol% | (if catalyst is not pre-ligated) | Triphenylphosphine (PPh₃) is a common choice. |

| Base | 2.0 - 3.0 equivalents | K₂CO₃ (2.0 equiv.) | Other bases like Cs₂CO₃, K₃PO₄, or Na₂CO₃ can be used. |

| Solvent | Various | Toluene/Ethanol/Water (4:1:1) | Degassed solvents are essential to prevent catalyst deactivation. |

| Temperature | 80 - 110 °C | 90 °C | The optimal temperature may vary depending on the substrates. |

| Reaction Time | 12 - 24 hours | 16 hours | Reaction progress should be monitored by TLC or GC-MS. |

Experimental Protocol

This protocol describes the Suzuki coupling of 1-bromo-4-heptylbenzene with phenylboronic acid as a representative example.

Materials:

-

1-Bromo-4-heptylbenzene

-

Phenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous, degassed)

-

Ethanol (degassed)

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen) supply

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-heptylbenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add the degassed solvent system of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-heptyl-1,1'-biphenyl.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki coupling of 1-bromo-4-heptylbenzene.

Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-4-heptylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are organomagnesium halides that serve as powerful carbon-based nucleophiles and are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. The preparation of a Grignard reagent from an aryl halide, such as 1-Bromo-4-heptylbenzene, provides a versatile intermediate, (4-heptylphenyl)magnesium bromide. This organometallic compound is a key building block in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and other high-value organic materials. The heptyl substituent offers a lipophilic domain, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a detailed protocol for the formation of this Grignard reagent, outlines its potential applications, and presents relevant quantitative data.

Applications

The Grignard reagent derived from 1-Bromo-4-heptylbenzene is a valuable intermediate in various synthetic applications, particularly in the pharmaceutical and materials science sectors:

-

Drug Development: The introduction of the 4-heptylphenyl moiety can significantly influence the lipophilicity and binding interactions of a drug molecule with its biological target. This is particularly relevant in the development of receptor agonists or antagonists, enzyme inhibitors, and other therapeutic agents where hydrophobic interactions are critical for efficacy. The (4-heptylphenyl)magnesium bromide can be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce this lipophilic group into a lead compound.

-

Organic Synthesis: As a potent nucleophile, this Grignard reagent is instrumental in the synthesis of substituted aromatic compounds. It can participate in cross-coupling reactions, addition to carbonyls to form alcohols, and reactions with carbon dioxide to yield carboxylic acids. These transformations are foundational in the multi-step synthesis of complex organic molecules.

-

Materials Science: The long alkyl chain of the heptyl group can be exploited in the synthesis of liquid crystals, polymers, and other organic materials where specific molecular arrangements and physical properties are desired.

Experimental Protocol: Formation of (4-heptylphenyl)magnesium bromide

This protocol details the formation of the Grignard reagent from 1-Bromo-4-heptylbenzene and magnesium turnings in an anhydrous ether solvent.

Materials:

-

1-Bromo-4-heptylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether (or Tetrahydrofuran - THF)

-

Iodine crystal (for activation) or 1,2-dibromoethane

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Drying tubes (e.g., with calcium chloride)

Procedure:

-

Preparation of Glassware: All glassware must be scrupulously dried to remove any traces of water, which would quench the Grignard reaction. This is typically achieved by oven-drying at >120°C for several hours and assembling the apparatus while still hot under a stream of dry nitrogen or argon.

-

Reaction Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and an inlet for inert gas. The entire system should be flushed with the inert gas.

-

Magnesium Activation: Place the magnesium turnings into the reaction flask. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating with a heat gun under vacuum can also be employed before introducing the solvent and reactants.[2] A successful activation is often indicated by the disappearance of the iodine color or the appearance of bubbles on the magnesium surface.

-

Initiation of Reaction: Add a small volume of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. Prepare a solution of 1-Bromo-4-heptylbenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-Bromo-4-heptylbenzene solution to the magnesium suspension. The reaction is initiated when a cloudy or brownish appearance is observed and gentle refluxing begins without external heating.

-

Addition of Aryl Bromide: Once the reaction has initiated, add the remaining 1-Bromo-4-heptylbenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3] If the reaction becomes too vigorous, the rate of addition should be slowed, and if necessary, the flask can be cooled in an ice bath.

-

Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred and heated to reflux for a period to ensure all the magnesium has reacted. The completion of the reaction is indicated by the cessation of bubbling and the disappearance of most of the magnesium metal.

-

Use of the Grignard Reagent: The resulting solution of (4-heptylphenyl)magnesium bromide is typically used immediately in the next synthetic step without isolation. The concentration of the Grignard reagent can be determined by titration if required.

Data Presentation

The following table summarizes typical quantitative data for the formation of a Grignard reagent from an aryl bromide. These values can be used as a starting point for the synthesis of (4-heptylphenyl)magnesium bromide.

| Parameter | Value | Reference/Comment |

| Reactants | ||

| 1-Bromo-4-heptylbenzene | 1.0 equivalent | Starting material |

| Magnesium Turnings | 1.1 - 1.5 equivalents | Excess magnesium is used to ensure complete reaction. |

| Anhydrous Diethyl Ether | Sufficient to make a ~0.5-1.0 M solution | Solvent must be strictly anhydrous. |

| Reaction Conditions | ||

| Initiation Temperature | Room Temperature to gentle warming | The reaction is exothermic once initiated. |

| Reaction Temperature | Reflux (~35°C for diethyl ether) | Maintained after the addition of the aryl bromide. |

| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |

| Yield | ||

| Expected Yield | 80 - 95% | Grignard reagent yields are typically high but sensitive to conditions. |

Visualizations

Experimental Workflow

Caption: Workflow for the formation of (4-heptylphenyl)magnesium bromide.

Signaling Pathway of Grignard Reagent Formation

References

Synthesis of 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB) from 1-Bromo-4-heptylbenzene: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of the nematic liquid crystal monomer, 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB), from the starting material 1-Bromo-4-heptylbenzene. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and detailed visualizations of the synthetic pathway and experimental workflow to guide researchers in the successful synthesis and characterization of this widely used liquid crystal.

Introduction